Chlorooctadecylmercury
Description
Chlorooctadecylmercury (C₁₈H₃₇ClHg) is an organomercury compound characterized by a long-chain alkyl group (octadecyl, C₁₈H₃₇) bonded to a mercury atom, which is further substituted by a chlorine atom. This compound falls under the broader category of alkylmercury derivatives, which are known for their stability and lipophilic properties due to the covalent bonding between mercury and carbon. This compound is primarily used in specialized industrial and laboratory settings, such as chemical synthesis intermediates or reference standards, under strictly controlled conditions due to its toxicity and environmental persistence .
Key properties include:
Properties
CAS No. |
39556-04-2 |
|---|---|
Molecular Formula |
C18H37ClHg |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
chloro(octadecyl)mercury |
InChI |
InChI=1S/C18H37.ClH.Hg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
FYADTYISXKLWNM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorooctadecylmercury can be synthesized through the reaction of octadecylmagnesium chloride with mercuric chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Chlorooctadecylmercury undergoes several types of chemical reactions, including:
Oxidation: The mercury atom can be oxidized to form mercuric oxide.
Reduction: The compound can be reduced to form elemental mercury.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Mercuric oxide and octadecane.
Reduction: Elemental mercury and octadecane.
Substitution: Various organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Chlorooctadecylmercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Used in the production of certain polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of chlorooctadecylmercury involves its interaction with biological molecules. The long alkyl chain allows it to integrate into lipid membranes, while the mercury atom can form strong bonds with sulfur-containing amino acids in proteins. This interaction can disrupt protein function and cellular processes, leading to its toxic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Alkylmercury Compounds
Chlorooctadecylmercury shares structural and functional similarities with other alkylmercury halides. Below is a systematic comparison based on molecular structure, physicochemical properties, and applications.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₈H₃₇ClHg | Not explicitly listed† | ~487.5 | Long alkyl chain (C₁₈) with Cl substituent |
| Chlorotetradecylmercury | C₁₄H₂₉ClHg | Not explicitly listed† | ~423.4 | Shorter alkyl chain (C₁₄) with Cl substituent |
| Bromooctadecylmercury | C₁₈H₃₇BrHg | Not explicitly listed† | ~531.9 | Bromine substituent instead of chlorine |
| Methoxyethyl Mercury Chloride | C₃H₇ClHgO | 123-88-6 | 295.13 | Methoxyethyl group (C-O-CH₃) instead of alkyl |
Key Observations :
- Chain Length Impact: Longer alkyl chains (e.g., C₁₈ in this compound) increase molecular weight and lipophilicity compared to shorter analogs like Chlorotetradecylmercury (C₁₄).
- Functional Group Variation : Methoxyethyl Mercury Chloride (C₃H₇ClHgO) demonstrates how oxygen-containing functional groups reduce hydrophobicity compared to purely alkyl-substituted mercury compounds .
Physicochemical and Toxicological Properties
- Stability : this compound is more thermally stable than its bromine counterpart due to stronger Hg-Cl bonds (bond energy ~318 kJ/mol vs. Hg-Br ~276 kJ/mol). However, both degrade under UV light, releasing toxic mercury vapor .
- Solubility : this compound is sparingly soluble in water (<0.1 mg/L) but highly soluble in organic solvents like dichloromethane. Methoxyethyl Mercury Chloride, with its polar methoxy group, shows slightly higher aqueous solubility (~1.2 mg/L) .
- Toxicity : All alkylmercury compounds are highly neurotoxic, but longer-chain derivatives like this compound exhibit delayed toxicity due to slower metabolic breakdown compared to shorter-chain analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
